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molecular formula C7H6N2O B1426078 Pyrrolo[1,2-B]pyridazin-4(1H)-one CAS No. 888720-26-1

Pyrrolo[1,2-B]pyridazin-4(1H)-one

Cat. No. B1426078
M. Wt: 134.14 g/mol
InChI Key: QGWOZLJTLRKDOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08957102B2

Procedure details

4-oxo-1,4-dihydropyrrolo[1,2-b]pyridazine-3-carboxylic acid was dissolved in dimethyl sulfoxide (110 mL) and heated at 150° C. for 1 hour. After removing the solvent by distillation under reduced pressure, the resulting residue was purified by silica gel chromatography (5% ethyl acetate in dichloromethane) to give the target compound (5.3 g, 39.5 mmol, 74% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Yield
74%

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[C:7](C(O)=O)=[CH:6][NH:5][N:4]2[CH:11]=[CH:12][CH:13]=[C:3]12>CS(C)=O>[NH:5]1[CH:6]=[CH:7][C:2](=[O:1])[C:3]2=[CH:13][CH:12]=[CH:11][N:4]12

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1C=2N(NC=C1C(=O)O)C=CC2
Name
Quantity
110 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removing the solvent
DISTILLATION
Type
DISTILLATION
Details
by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by silica gel chromatography (5% ethyl acetate in dichloromethane)

Outcomes

Product
Name
Type
product
Smiles
N1N2C(C(C=C1)=O)=CC=C2
Measurements
Type Value Analysis
AMOUNT: AMOUNT 39.5 mmol
AMOUNT: MASS 5.3 g
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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